3-[2-(2-Methoxyethoxy)ethoxy]thiophene
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the reaction of 2,5-dibromo-3-{2-ethoxymethyl}thiophene (a precursor) with appropriate reagents. The exact synthetic pathway may vary depending on the specific research context .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitutions, electrophilic additions, and polymerization. Researchers have explored its reactivity in the context of organic electronics and materials science .
Physical And Chemical Properties Analysis
Scientific Research Applications
Dye-Sensitized Solar Cells
3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules have been synthesized for dye-sensitized solar cells. Notably, these molecules achieved a solar-to-energy conversion efficiency of 7.3%, which is comparable to the 7.7% efficiency optimized for N719 dye (Liu et al., 2008).
Organic Field-Effect Transistors (OFETs)
A non-ionic, water-soluble poly(thiophene) derivative, poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene) (P3TEGT), has been synthesized. It exhibits a well-organized nanofibrillar lamellar nanostructure and is suitable for organic field-effect transistors (OFETs), demonstrating the potential for environmentally friendly solvents in organic electronic device manufacturing (Shao et al., 2013).
Block Copolymer Synthesis
Novel thiophene-based all-conjugated block copolymers consisting of 3-hexylthiophene and 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}thiophene have been synthesized using the Grignard metathesis polymerization method. These copolymers have demonstrated favorable transfer of the catalytic site from an electron-poor precursor to an electron-rich monomer, producing block copolymers with increased molecular weights at higher polymerization temperatures (Kim et al., 2011).
Conductive Copolymers
Thin films of a conductive copolymer, sulfonated poly(thiophene-3-[2-(2-methoxyethoxy)ethoxy]-2,5-diyl) (S-P3MEET), have been characterized as suitable for use as a hole transport layer in organic electronic devices. The additives in these films were found to decrease conductivity, increase work function, and alter the complex refractive index, making them advantageous for use in light-emitting diodes (Mauger & Moulé, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-10-3-4-11-5-6-12-9-2-7-13-8-9/h2,7-8H,3-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNYTDUZMSYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
108580-10-5 | |
Details | Compound: Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |
Record name | Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108580-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30570746 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
108580-09-2 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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